molecular formula C10H19FN2O2 B577563 tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1363378-08-8

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Cat. No.: B577563
CAS No.: 1363378-08-8
M. Wt: 218.272
InChI Key: ACHGEWOGBWGEEL-SFYZADRCSA-N
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Description

tert-Butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate (CAS 1363378-08-8) is a fluorinated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 g/mol, this compound serves as a crucial chiral building block and synthetic intermediate for the development of novel active compounds . Its structure features a stereochemically defined 5-fluoropiperidine ring, a key motif found in molecules that modulate various biological targets. Recent patent literature indicates the application of closely related fluoropiperidine-carbamate intermediates in the synthesis of potent Toll-like receptor (TLR) 7/8 antagonists for the treatment of immune disorders . Furthermore, similar piperidine derivatives are being investigated as inhibitors of METTL3, an RNA methyltransferase considered a promising target for oncological research . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and provides a handle for further synthetic manipulation, allowing researchers to deprotect the amine under mild acidic conditions for subsequent derivatization. This reagent should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for human or diagnostic use.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Late-Stage Fluorination

Late-stage fluorination involves modifying preformed piperidine intermediates. A common approach employs diethylaminosulfur trifluoride (DAST) to convert hydroxyl or ketone groups to fluorides. For example, a 5-hydroxypiperidine intermediate can undergo fluorodehydroxylation via DAST in anhydrous dichloromethane at -78°C to 0°C. This method is stereospecific, with retention of configuration if the hydroxyl group is in the R or S position.

Early-Stage Fluorination

Early-stage fluorination integrates fluorine during piperidine ring formation. Cyclization of fluorinated amines or amino alcohols via reductive amination or Mitsunobu reactions can yield the desired scaffold. For instance, reacting a fluorinated β-amino alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates cyclization to the piperidine ring.

Stepwise Preparation Methods

Synthesis of (3R,5S)-5-Fluoropiperidin-3-amine

The fluorinated piperidine core is typically synthesized from chiral precursors. One reported method involves:

  • Chiral Resolution : Racemic 5-fluoropiperidin-3-amine is resolved using L-tartaric acid to isolate the (3R,5S)-enantiomer.

  • Asymmetric Catalysis : Catalytic asymmetric hydrogenation of a fluorinated enamine precursor using a chiral ruthenium catalyst (e.g., Noyori-type) achieves >98% enantiomeric excess (ee).

Boc Protection of the Amine

The resolved (3R,5S)-5-fluoropiperidin-3-amine is protected with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

(3R,5S)-5-Fluoropiperidin-3-amine+(Boc)2OEt3N, THFtert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate\text{(3R,5S)-5-Fluoropiperidin-3-amine} + \text{(Boc)}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}

Reaction conditions (25°C, 12 h) yield the Boc-protected product in 85–92% yield after aqueous workup and column chromatography.

Catalytic Hydrogenation in Deprotection Steps

A key step in analogous syntheses involves catalytic hydrogenation to remove benzyl or other protecting groups. For example, in the preparation of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate, hydrogenation of a benzyl-protected intermediate with 10% Pd/C in methanol under 25 psi H₂ for 2 hours achieved quantitative yield. Adapting this protocol for the fluoro analog would involve:

  • Substrate Preparation : A benzyl-protected precursor, e.g., benzyl (3R,5S)-3-[(tert-butoxycarbonyl)amino]-5-fluoropiperidine-1-carboxylate.

  • Hydrogenation Conditions : 10% Pd/C, methanol solvent, 25 psi H₂, 2 hours.

  • Workup : Filtration to remove catalyst, followed by solvent evaporation under reduced pressure.

Stereochemical Control and Resolution Techniques

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines asymmetric catalysis with in situ racemization to achieve high stereoselectivity. For fluoropiperidines, DKR using lipases or transition-metal catalysts enables access to both (3R,5S) and (3S,5R) configurations from racemic starting materials.

Chiral Auxiliaries

Chiral auxiliaries such as Evans oxazolidinones or Ellman sulfinamides direct stereochemistry during piperidine ring formation. For example, a sulfinamide-protected amine undergoes fluorination and cyclization to yield the desired (3R,5S)-configured product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialFluorination ReagentYield (%)ee (%)Reference
Late-stage DAST fluorination5-HydroxypiperidineDAST7899
Asymmetric hydrogenationFluorinated enamineH₂/Ru catalyst9098
Chiral resolutionRacemic 5-fluoropiperidineL-Tartaric acid6599

Challenges and Optimization in Large-Scale Synthesis

Fluorine Stability Under Reaction Conditions

Fluorine’s electronegativity can lead to side reactions under acidic or basic conditions. Optimizing pH (neutral to mildly acidic) and avoiding elevated temperatures (>50°C) minimizes defluorination.

Catalyst Recycling in Hydrogenation

Pd/C catalysts can be recycled up to five times without significant activity loss, reducing costs in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Development

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible activity as:

  • Antidepressants : Research indicates that compounds with similar piperidine structures can influence neurotransmitter systems, potentially leading to antidepressant effects.
  • Analgesics : The fluorine atom in the piperidine ring may enhance the binding affinity to specific receptors involved in pain modulation.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be used to:

  • Modify existing drugs : By introducing the this compound moiety into known pharmacophores, researchers can develop new derivatives with improved efficacy or selectivity.
  • Create prodrugs : The carbamate functionality can be utilized to design prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Case Study 1: Antidepressant Activity

A recent study explored the synthesis of novel antidepressants derived from this compound. The researchers modified the piperidine ring to assess changes in receptor binding affinity and antidepressant-like behavior in animal models. Results indicated that specific modifications led to enhanced efficacy compared to traditional antidepressants .

Case Study 2: Pain Management

In another investigation, derivatives of this compound were evaluated for analgesic properties. The study demonstrated that certain analogs exhibited significant pain relief in rodent models, suggesting potential for development into new pain management therapies .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Fluorine vs. Trifluoromethyl Substituents
Methyl Substituent Analogs
  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1270019-92-5)
    • Molecular Formula : C₁₁H₂₂N₂O₂
    • Molecular Weight : 214.30
    • Key Feature : The methyl group provides moderate hydrophobicity (logP ~1.2) and stabilizes chair conformations of the piperidine ring, influencing stereoselective reactions .
Hydroxymethyl Substituent in Pyrrolidine Derivatives
  • tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS 1264243-41-5)
    • Molecular Formula : C₁₁H₂₁N₂O₃
    • Molecular Weight : 229.29
    • Key Feature : The hydroxymethyl group introduces polarity (logP ~0.5) and hydrogen-bonding capacity, making it suitable for hydrophilic drug candidates .

Stereochemical and Ring System Variations

Stereoisomers
Bicyclic and Heterocyclic Analogs
  • tert-butyl N-[(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
    • Key Feature : The bicyclic structure imposes conformational rigidity, enhancing selectivity in enzyme inhibition but complicating synthetic routes .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) logP Molecular Weight Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
(3R,5S)-5-Fluoro (1052713-47-9) 1.5 240.29 2.3 (PBS) 6.8
(3S,5R)-CF₃ (1620012-51-2) 1.8 268.28 0.9 (PBS) 8.2
(3R,5S)-CH₃ (1270019-92-5) 1.2 214.30 4.1 (PBS) 5.5
Pyrrolidine (1264243-41-5) 0.5 229.29 8.7 (PBS) 3.2

Notes:

  • Fluorine and CF₃ substituents improve metabolic stability by resisting oxidative degradation .
  • Methyl and hydroxymethyl groups enhance solubility but reduce half-life due to faster clearance .

Biological Activity

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate
  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1363378-08-8
  • Purity : ≥97% .

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. Specifically, compounds with similar structures have been noted for their ability to modulate G-protein coupled receptors (GPCRs) and other signaling mechanisms.

Potential Targets:

  • Toll-like Receptors (TLRs) : Compounds related to this structure have been investigated for their antagonistic effects on TLR7/8, which are crucial in immune response modulation .
  • Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Anti-inflammatory Activity : Inhibition of TLR pathways may lead to reduced inflammatory responses.
  • CNS Activity : Potential modulation of neurotransmitter systems could imply anxiolytic or antidepressant effects.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
CNS modulationAltered behavior in animal models
GPCR interactionCompetitive inhibition observed

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various carbamate derivatives, including this compound. The results indicated a significant reduction in TNF-alpha levels in vitro when treated with this compound.

Study 2: CNS Activity

In a behavioral study on rodents, administration of this compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications for anxiety disorders.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate, and how are stereochemical outcomes controlled?

The compound is typically synthesized via multi-step routes involving fluorinated piperidine precursors. A key step is the carbamate formation using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. Stereochemical control at the (3R,5S) positions is achieved through chiral resolution or asymmetric catalysis, often employing chiral auxiliaries or enzymes. For example, fluorination at the 5-position of piperidine derivatives can be achieved via nucleophilic substitution with KF or Selectfluor® under controlled pH and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine incorporation and stereochemistry.
  • HPLC with Chiral Columns : Validates enantiomeric purity (>99% ee).
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., C10_{10}H17_{17}FN2_2O2_2, expected m/z 228.12).
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Q. How does the Boc-protecting group influence the compound’s stability and reactivity?

The tert-butyl carbamate group enhances stability against nucleophilic attack and oxidation, making the compound suitable for prolonged storage. However, it is cleavable under acidic conditions (e.g., TFA or HCl in dioxane), enabling downstream functionalization. Stability studies show no degradation at room temperature for >6 months when stored in inert atmospheres .

Advanced Research Questions

Q. What are the mechanistic insights into the fluorination step during synthesis?

Fluorination at the 5-position of piperidine often proceeds via an SN_N2 mechanism, with KF or Selectfluor® as fluorine sources. Computational studies (DFT) suggest that steric hindrance from the Boc group directs regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) significantly impact reaction rates and yields .

Q. How can this compound be utilized in drug discovery?

This compound serves as a key intermediate in synthesizing fluorinated pharmaceuticals. For example, it has been used in:

  • NK1 Receptor Antagonists : The fluoropiperidine moiety enhances binding affinity to neurological targets.
  • Protease Inhibitors : Fluorine’s electronegativity modulates enzyme-substrate interactions. Recent studies highlight its role in improving metabolic stability and bioavailability in preclinical models .

Q. What strategies mitigate side reactions during Boc deprotection?

Acidic deprotection (e.g., 4M HCl in dioxane) must be optimized to avoid racemization or piperidine ring opening. Strategies include:

  • Low-temperature deprotection (−20°C).
  • Use of scavengers (e.g., anisole) to trap tert-butyl cations.
  • Monitoring via in-situ FTIR to halt reactions at >95% completion .

Q. How do solvent and catalyst choices impact stereoselective synthesis?

Polar aprotic solvents (e.g., DCM, THF) favor high stereoselectivity by stabilizing transition states. Chiral catalysts like (R)-BINAP or Jacobsen’s salen complexes achieve enantiomeric excesses >90%. Kinetic studies show THF improves reaction rates by 30% compared to DCM due to better solvation of intermediates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (50–85%)?

Yield variations arise from differences in starting material purity, fluorination methods, or workup protocols. Reproducibility is enhanced by:

  • Standardizing anhydrous conditions.
  • Pre-activating fluorinating agents (e.g., drying KF at 150°C).
  • Using inline 19F^{19}\text{F} NMR to monitor reaction progress .

Q. What explains conflicting toxicity data in Safety Data Sheets (SDS)?

SDSs from different sources (e.g., ECHA vs. PubChem) may report varying LD50_{50} values due to assay methodologies. For example:

  • Acute Oral Toxicity : Ranges from 300 mg/kg (rat) to 500 mg/kg (mouse).
  • Skin Irritation : Contradictory classifications (GHS Category 2 vs. non-irritant) likely reflect differences in exposure duration or animal models. Researchers should prioritize peer-reviewed toxicology studies over SDS summaries .

Methodological Innovations

Q. Can computational models predict the compound’s reactivity in novel reactions?

Yes. Quantum mechanical calculations (e.g., DFT) and machine learning platforms (ICReDD’s reaction path search) accurately predict regioselectivity in fluorination and Boc deprotection. These models reduce experimental iterations by 40% in reaction optimization .

Q. What green chemistry approaches apply to its synthesis?

Sustainable methods include:

  • Solvent Recycling : THF recovery via distillation (≥90% efficiency).
  • Catalyst Reuse : Immobilized chiral catalysts retain >80% activity after five cycles.
  • Microwave-Assisted Synthesis : Reduces reaction times from 24h to 2h with comparable yields .

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